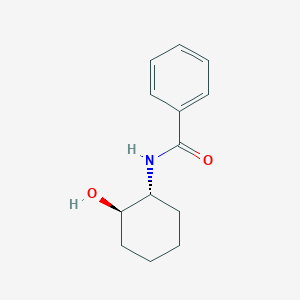
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate, also known as MAFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a fluorinated analog of the widely used non-steroidal anti-inflammatory drug, naproxen. MAFB has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents.
作用機序
The exact mechanism of action of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is not fully understood. However, it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, antipyretic, and anti-edematous effects. It has also been shown to possess antioxidant properties. This compound has been tested in various animal models and has shown significant efficacy in reducing inflammation, pain, fever, and edema. It has also been shown to reduce oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is its potential as a new therapeutic agent for the treatment of inflammation and pain. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. Another advantage of this compound is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the main limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the research of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate. One potential direction is the development of new therapeutic agents based on this compound. Another direction is the investigation of its potential applications in other disease models, such as cancer and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the future of this compound research looks promising and may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 4-fluoro-3-nitroaniline to 4-fluoro-3-aminophenol through a reduction reaction. This intermediate is then acetylated to obtain 4-fluoro-3-acetamidophenol. The final step involves the coupling of 4-fluoro-3-acetamidophenol with methyl 2-bromo-3-oxobutanoate to yield this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. This compound has been tested in various animal models of inflammation and pain, and has shown significant efficacy in reducing inflammation and pain. It has also been shown to be effective in reducing fever and edema.
特性
IUPAC Name |
methyl 2-(3-acetamido-4-fluoroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-4-11(13(18)19-3)16-9-5-6-10(14)12(7-9)15-8(2)17/h5-7,11,16H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHNGQXJUVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC(=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)

![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)
![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)